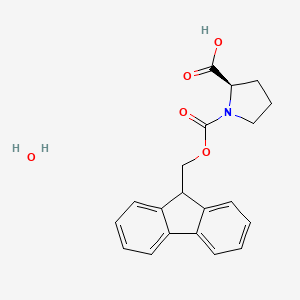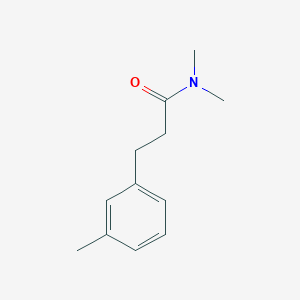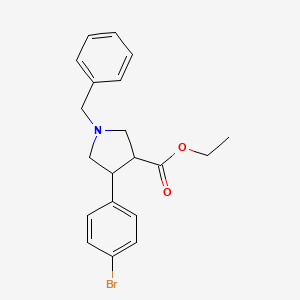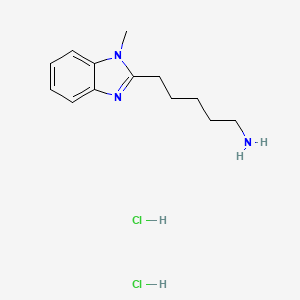
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .Aplicaciones Científicas De Investigación
MBI-5 has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-fungal activities in vitro. In addition, it has been used in studies of the regulation of gene expression, as well as in studies of the role of calcium in cell signaling. It has also been used in studies of the role of protein kinases in signal transduction pathways.
Mecanismo De Acción
The exact mechanism of action of MBI-5 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, it has been shown to interact with certain ion channels, which may explain its anti-inflammatory and anti-fungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBI-5 are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to interact with certain ion channels. In addition, it has been shown to possess anti-inflammatory and anti-fungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBI-5 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. In addition, it has been shown to interact with certain ion channels and enzymes involved in signal transduction pathways, which makes it useful for studying these pathways. However, MBI-5 is not suitable for use in in vivo experiments, as it is toxic and has been shown to cause adverse effects in animals.
Direcciones Futuras
There are a number of potential future directions for research involving MBI-5. These include further studies of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, further studies of its anti-inflammatory and anti-fungal activities are warranted. Finally, further studies of its potential toxicity and adverse effects in animals are needed in order to determine its safety for use in in vivo experiments.
Métodos De Síntesis
MBI-5 can be synthesized by a number of different methods. One of the most common methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-methyl-1H-benzimidazole-2-ylmethylpentan-1-amine in the presence of an acid catalyst. This reaction produces 5-(1-methyl-1H-benzimidazole-2-yl)pentan-1-amine dihydrochloride.
Propiedades
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
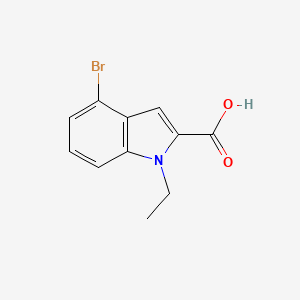
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
